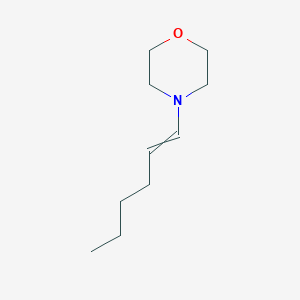
Benzeneethanamine, 2-methoxy-N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneethanamine, 2-methoxy-N,N-dimethyl- is an organic compound that belongs to the class of phenethylamines. It is characterized by the presence of a benzene ring attached to an ethanamine chain, with a methoxy group and two methyl groups attached to the nitrogen atom. This compound is of interest due to its structural similarity to various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Reductive Amination: One common method for synthesizing Benzeneethanamine, 2-methoxy-N,N-dimethyl- involves the reductive amination of 2-methoxyphenylacetone with dimethylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride under mild acidic conditions.
Methylation of Benzeneethanamine: Another method involves the methylation of Benzeneethanamine, 2-methoxy- using formaldehyde and formic acid (Eschweiler-Clarke reaction) or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of Benzeneethanamine, 2-methoxy-N,N-dimethyl- often employs large-scale reductive amination processes. The choice of reducing agent and reaction conditions is optimized for yield and purity, with considerations for cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzeneethanamine, 2-methoxy-N,N-dimethyl- can undergo oxidation reactions, typically resulting in the formation of corresponding N-oxide derivatives.
Reduction: Reduction of the compound can lead to the removal of the methoxy group or the reduction of the benzene ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Demethoxylated products or reduced benzene ring derivatives.
Substitution: Various substituted phenethylamines depending on the nucleophile used.
Scientific Research Applications
Benzeneethanamine, 2-methoxy-N,N-dimethyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential interactions with biological receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: It is used in the production of certain pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of Benzeneethanamine, 2-methoxy-N,N-dimethyl- involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may act as an agonist or antagonist at these receptors, influencing neurotransmitter release and uptake. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Benzeneethanamine, 2-methoxy-: Lacks the N,N-dimethyl groups, resulting in different pharmacological properties.
Benzeneethanamine, 2-methoxy-N-methyl-: Contains only one methyl group on the nitrogen, leading to variations in its biological activity.
Benzeneethanamine, 2-hydroxy-N,N-dimethyl-: The methoxy group is replaced with a hydroxy group, altering its chemical reactivity and biological effects.
Uniqueness
Benzeneethanamine, 2-methoxy-N,N-dimethyl- is unique due to its specific substitution pattern, which influences its chemical reactivity and interaction with biological targets. The presence of both methoxy and N,N-dimethyl groups provides a distinct profile in terms of its pharmacological and chemical properties.
Properties
CAS No. |
59907-33-4 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C11H17NO/c1-12(2)9-8-10-6-4-5-7-11(10)13-3/h4-7H,8-9H2,1-3H3 |
InChI Key |
OJBKIDQVHLJFAJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-1,4-dihydro-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one](/img/structure/B14597812.png)

![N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine](/img/structure/B14597821.png)
phenylphosphanium](/img/structure/B14597825.png)

![({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)acetyl chloride](/img/structure/B14597827.png)
![Benzo[f]quinazoline, 1,3-diphenyl-](/img/structure/B14597829.png)



![5-[(4-Hydroxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14597844.png)


